molecular formula C22H17F2N5O2S B2873205 3-({[(5-fluoro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112430-04-2

3-({[(5-fluoro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2873205
CAS No.: 1112430-04-2
M. Wt: 453.47
InChI Key: WEYMJZDOHSUMAK-UHFFFAOYSA-N
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Description

This compound is a triazolo-pyridine derivative featuring a carboxamide backbone, substituted with fluorinated aryl groups and a sulfanyl-linked carbamoyl moiety. The [1,2,4]triazolo[4,3-a]pyridine core is a privileged scaffold in drug discovery due to its hydrogen-bonding capacity and metabolic stability . The 3-fluorophenyl and 5-fluoro-2-methylphenyl substituents likely enhance lipophilicity and target binding, while the sulfanyl-carbamoyl linker may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

3-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5O2S/c1-13-5-7-16(24)10-18(13)26-20(30)12-32-22-28-27-19-8-6-14(11-29(19)22)21(31)25-17-4-2-3-15(23)9-17/h2-11H,12H2,1H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYMJZDOHSUMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-({[(5-fluoro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Brominated Phenyl Intermediate: The starting material, 2-bromo-4-methylphenol, undergoes a series of reactions to form the brominated phenyl intermediate. This typically involves halogenation and methylation reactions.

    Construction of the Isoxazolo[5,4-d]pyrimidine Core: The isoxazolo[5,4-d]pyrimidine core is synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The brominated phenyl intermediate is then coupled with the isoxazolo[5,4-d]pyrimidine core using coupling reagents such as palladium catalysts.

    Introduction of the Piperidine Ring:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-({[(5-fluoro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-({[(5-fluoro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-({[(5-fluoro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and functional groups. Below is a detailed analysis:

Core Heterocycle and Substituent Analysis

Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine - 3-Fluorophenyl carboxamide
- Sulfanyl-carbamoyl methyl group
Potential kinase inhibitor (inferred from triazolo-pyridine analogs)
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) 1,4-Dihydropyridine - Thioether-linked 4-methoxyphenyl
- Cyano and methoxyphenyl groups
Calcium channel modulation (common for dihydropyridines)
N-(2,6-Difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam) [1,2,4]Triazolo[1,5-a]pyrimidine - Sulfonamide group
- Difluorophenyl substituent
Herbicide (ALS inhibitor)
5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furo[2,3-b]pyridine - 4-Fluorophenyl
- Difluoropropylamino and tert-butylcarbamoyl
Anticancer or antiviral (furopyridines often target enzymes)

Physicochemical and Pharmacokinetic Predictions

  • LogP : The target compound’s LogP is estimated to be higher than flumetsulam (due to fewer polar sulfonamide groups) but lower than AZ331 (due to the carbamoyl linker).
  • Solubility : The sulfanyl group may reduce aqueous solubility compared to sulfonamide analogs but improve membrane permeability.
  • Metabolic Stability : Fluorination at the phenyl rings and the triazolo-pyridine core likely reduce CYP450-mediated oxidation, as seen in similar fluorinated heterocycles .

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